molecular formula C13H9FO3 B6340857 4-(2-Fluorophenyl)-2-hydroxybenzoic acid CAS No. 1214376-93-8

4-(2-Fluorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6340857
CAS No.: 1214376-93-8
M. Wt: 232.21 g/mol
InChI Key: KSGIZBNYLRWRGA-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-hydroxybenzoic acid is a fluorinated derivative of salicylic acid, characterized by a 2-fluorophenyl substituent at the 4-position of the benzoic acid backbone. This compound combines the carboxylic acid and phenolic hydroxyl groups with a fluorine atom on the adjacent aromatic ring, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGIZBNYLRWRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673453
Record name 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214376-93-8
Record name 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorophenylboronic acid and 2-hydroxybenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 2-fluorophenylboronic acid with 2-hydroxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(2-Fluorophenyl)-2-oxo-benzoic acid.

    Reduction: Formation of 4-(2-Fluorophenyl)-2-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(2-Fluorophenyl)-2-hydroxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of the target.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-2-hydroxybenzoic Acid

  • Structure : Fluorine at the 4-position of the phenyl ring (vs. 2-position in the target compound).
  • Properties : Exhibits intramolecular hydrogen bonding and forms acid dimers in crystal structures, similar to fluorinated benzoic acids .
  • Activity : Fluorophenyl-substituted salicylic acid derivatives are explored for enzyme inhibition (e.g., BACE1 in Alzheimer’s disease research), though activity depends on substituent position .

4-Fluoro-2-(phenylamino)benzoic Acid

  • Structure : Fluorine at the 4-position of the benzoic acid ring, with an aniline substituent.
  • Properties: Intramolecular N–H⋯O hydrogen bonding and dimerization via O–H⋯O interactions.

4-{[(2-Fluorophenyl)formamido]methyl}benzoic Acid

  • Structure : A 2-fluorophenyl group linked via a formamido-methyl spacer to the benzoic acid.
  • Properties : The spacer increases molecular flexibility and may enhance binding to biological targets compared to direct aromatic substitution .

Antimicrobial Activity

  • (E)-4-(1-Isobutyl-2-oxoindolin-3-ylideneamino)-2-hydroxybenzoic Acid (6b): MIC: 0.190 mmol/L against S. aureus. Key Feature: The isobutyl group enhances lipophilicity, improving membrane penetration.

Enzyme Inhibition

  • Benzyl {4-[(4-Fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate :
    • Activity : 28% BACE1 inhibition at 10 µM.
    • Comparison : Fluorine at the 4-position on the phenyl ring contributes to π-π stacking in enzyme active sites, whereas 2-fluorine may sterically hinder binding .

Antitubercular Sulfonamides

  • 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic Acid Hydrazide (18): Structure: Sulfonamide and bromo substituents enhance target engagement. Relevance: Fluorine’s electronegativity in 4-(2-fluorophenyl)-2-hydroxybenzoic acid could similarly modulate sulfonamide reactivity in antitubercular agents .

Physicochemical Properties

Compound Key Functional Groups Hydrogen Bonding Solubility Trends
This compound COOH, OH, 2-F-C6H4 Intramolecular O–H⋯O, intermolecular dimerization Moderate (polar groups vs. hydrophobic F)
5-(4-Fluorophenyl)-2-hydroxybenzoic acid COOH, OH, 4-F-C6H4 Strong dimerization via O–H⋯O Lower than non-fluorinated analogs
4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid COOH, OH, ClCH2CONH- NH⋯O and OH⋯O interactions Enhanced solubility via amide group

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